Cas no 2228353-31-7 (O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine)

O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine is a specialized hydroxylamine derivative featuring a 1-methyl-1H-pyrazol-5-yl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds and functionalized pyrazole derivatives. Its structure allows for selective reactivity in N- and O-functionalization, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the hydroxylamine moiety offers opportunities for further derivatization, including oxidation or condensation reactions. Careful handling is recommended due to the potential reactivity of hydroxylamine-based compounds. Storage under inert conditions may be required to maintain stability.
O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine structure
2228353-31-7 structure
商品名:O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine
CAS番号:2228353-31-7
MF:C6H11N3O
メガワット:141.171040773392
CID:6443047
PubChem ID:165866347

O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine
    • EN300-1785545
    • O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
    • 2228353-31-7
    • インチ: 1S/C6H11N3O/c1-5(10-7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3
    • InChIKey: HJKVPRDRENTPFL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)C1=CC=NN1C)N

計算された属性

  • せいみつぶんしりょう: 141.090211983g/mol
  • どういたいしつりょう: 141.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 109
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 53.1Ų

O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1785545-1.0g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
1g
$1557.0 2023-05-26
Enamine
EN300-1785545-5.0g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
5g
$4517.0 2023-05-26
Enamine
EN300-1785545-10.0g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
10g
$6697.0 2023-05-26
Enamine
EN300-1785545-1g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
1g
$1557.0 2023-09-19
Enamine
EN300-1785545-0.5g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
0.5g
$1495.0 2023-09-19
Enamine
EN300-1785545-0.1g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
0.1g
$1371.0 2023-09-19
Enamine
EN300-1785545-5g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
5g
$4517.0 2023-09-19
Enamine
EN300-1785545-0.05g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
0.05g
$1308.0 2023-09-19
Enamine
EN300-1785545-2.5g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
2.5g
$3051.0 2023-09-19
Enamine
EN300-1785545-0.25g
O-[1-(1-methyl-1H-pyrazol-5-yl)ethyl]hydroxylamine
2228353-31-7
0.25g
$1432.0 2023-09-19

O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine 関連文献

O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2228353-31-7 and Product Name: O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine

The compound with the CAS number 2228353-31-7 and the product name O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 1-methyl-1H-pyrazol-5-yl moiety in its molecular structure suggests promising interactions with biological targets, making it a valuable candidate for further exploration.

Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. The 1-methyl-1H-pyrazol-5-yl group, in particular, has been extensively studied for its ability to modulate various biological pathways. This moiety is known to exhibit significant binding affinity with enzymes and receptors, which is a critical factor in drug design. The compound's structure also incorporates an ethylhydroxylamine moiety, which is known for its role in enhancing bioavailability and metabolic stability. This combination of structural features makes O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine a compelling candidate for further investigation.

In the context of contemporary pharmaceutical research, the development of small molecules that can interact selectively with biological targets is of paramount importance. The compound in question has shown promise in preliminary studies as a potential lead compound for the development of new drugs. Its ability to interact with specific biological pathways could make it useful in treating a variety of diseases, including those related to inflammation and metabolic disorders. The 1-methyl-1H-pyrazol-5-yl group's interaction with enzymes such as kinases and phosphodiesterases has been particularly noted in recent studies, suggesting its potential as an anti-inflammatory agent.

The synthesis and characterization of this compound have been refined through advanced chemical methodologies. The use of modern techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has enabled researchers to elucidate its molecular structure with high precision. These analytical methods have confirmed the presence of the key structural motifs, including the ethylhydroxylamine group, which is essential for its biological activity. The synthesis pathway also highlights the compound's compatibility with green chemistry principles, ensuring minimal environmental impact during production.

One of the most exciting aspects of this compound is its potential application in drug discovery. The O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine molecule's ability to modulate biological pathways makes it a promising candidate for further development into a therapeutic agent. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in disease progression. For instance, studies have shown that pyrazole derivatives can inhibit the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins that mediate inflammation.

The pharmacological properties of this compound have been further explored through computational modeling and experimental studies. Computational methods such as molecular docking have been used to predict how O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine interacts with biological targets at the molecular level. These simulations have provided valuable insights into its binding affinity and specificity, which are critical factors in drug design. Experimental studies have also been conducted to validate these predictions, using techniques such as enzyme inhibition assays and cell-based assays.

The compound's potential therapeutic applications extend beyond anti-inflammatory effects. Preliminary research suggests that it may also have antimicrobial properties, making it useful in treating infections caused by resistant bacteria. The unique structural features of O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine, particularly the presence of the ethylhydroxylamine moiety, contribute to its broad-spectrum activity against various pathogens. This makes it an attractive candidate for developing new antibiotics or antifungal agents.

In addition to its pharmacological potential, this compound also exhibits interesting chemical properties that make it suitable for further synthetic exploration. Its stability under various conditions and compatibility with different reaction conditions make it a versatile building block for more complex molecules. Chemists are exploring ways to modify its structure to enhance its biological activity or improve its pharmacokinetic properties. These efforts are part of a broader trend in pharmaceutical chemistry aimed at developing more effective and safer drugs.

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. The compound O-1-(1-methyl-1H-pyrazol-5-yl)ethylhydroxylamine, with its promising characteristics, represents an early but crucial step in this process. Further research is needed to fully understand its therapeutic potential and to optimize its properties for clinical use. However, the preliminary findings are encouraging and suggest that this compound could play a significant role in future drug development efforts.

In conclusion, the compound with CAS number 2228353-31-7 and product name O-1-(1-methyl-1H-pyrazol -5 - yl) ethylhydroxylamine is a remarkable example of how structural innovation can lead to novel therapeutic agents. Its unique combination of structural features makes it a promising candidate for further exploration in medicinal chemistry and drug development. As research continues, we can expect more insights into its potential applications and mechanisms of action, which could pave the way for new treatments for various diseases.

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